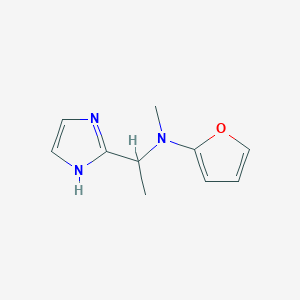
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine is a compound that features both an imidazole and a furan ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with a suitable furan derivative . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the imidazole and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products
Oxidation: Furanones and imidazole N-oxides.
Reduction: Imidazolines and dihydrofurans.
Substitution: Halogenated imidazoles and furans.
Scientific Research Applications
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylthiophene-2-amine: Contains a thiophene ring instead of a furan ring.
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylpyrrole-2-amine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine is unique due to the presence of both an imidazole and a furan ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[1-(1H-imidazol-2-yl)ethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(10-11-5-6-12-10)13(2)9-4-3-7-14-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
VAMIVVCRMJOZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1)N(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


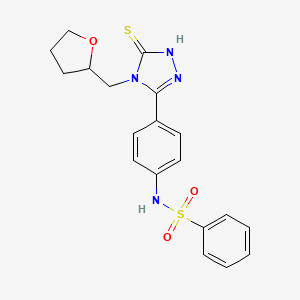
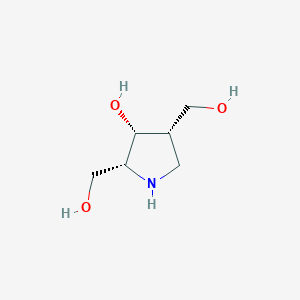
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
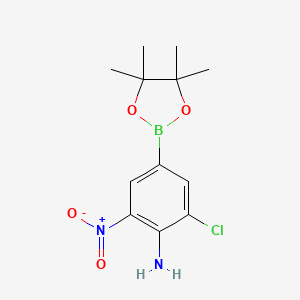
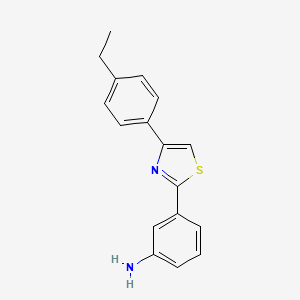
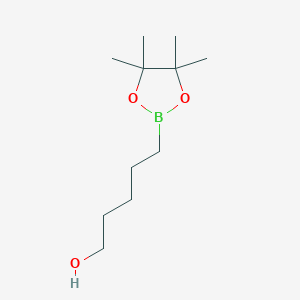
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
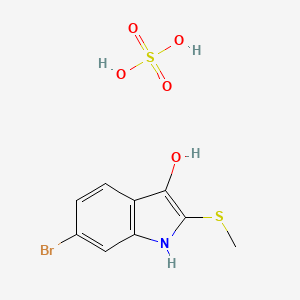
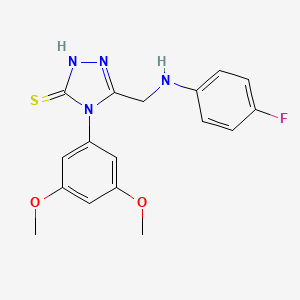

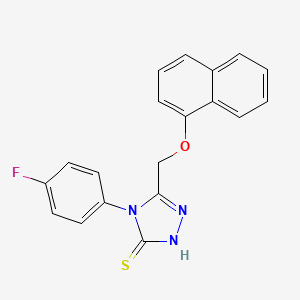
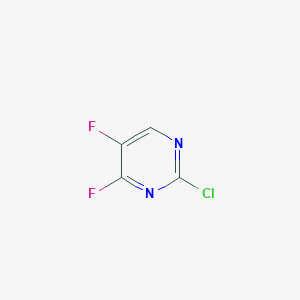
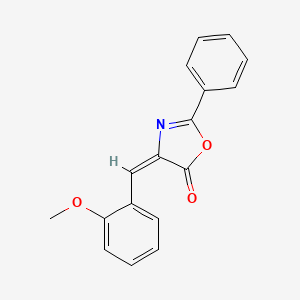
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
